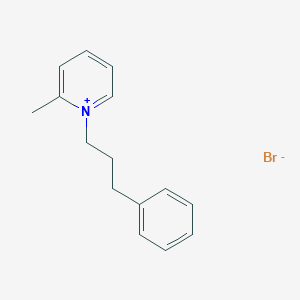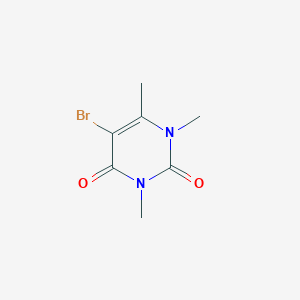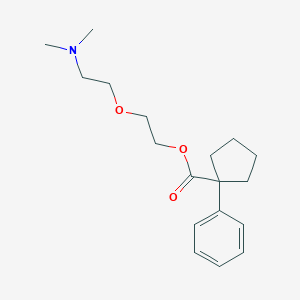![molecular formula C14H8N4O2 B083876 3-Nitro-6H-indolo[2,3-b]quinoxaline CAS No. 13860-55-4](/img/structure/B83876.png)
3-Nitro-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6H-indolo[2,3-b]quinoxaline (NIQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. NIQ is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to interact with a variety of biological molecules, including DNA, RNA, and proteins. It has been shown to bind to DNA and cause structural changes that can lead to DNA damage. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Nitro-6H-indolo[2,3-b]quinoxaline in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate various biological processes. Another advantage is its stability, which allows it to be stored for long periods of time without degrading. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it less accessible for some researchers.
Direcciones Futuras
There are several potential future directions for research involving 3-Nitro-6H-indolo[2,3-b]quinoxaline. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential for use in other areas of research, such as neuroscience and immunology.
Métodos De Síntesis
3-Nitro-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminophenylacetic acid in the presence of a catalyst such as acetic anhydride. This reaction produces 3-Nitro-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
3-Nitro-6H-indolo[2,3-b]quinoxaline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that selectively kills cancer cells.
Propiedades
Número CAS |
13860-55-4 |
|---|---|
Nombre del producto |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Fórmula molecular |
C14H8N4O2 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
3-nitro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17) |
Clave InChI |
FEIUUTDXVTUBOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
Sinónimos |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)









![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)


